N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}propanamide
Description
This compound features a pyrazole core substituted at the 1-position with a 4-(4-methylphenyl)thiazol-2-yl group and at the 3-position with a methyl group. A propanamide moiety is attached via the N-atom at the pyrazole’s 5-position.
Properties
IUPAC Name |
N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-4-16(22)19-15-9-12(3)20-21(15)17-18-14(10-23-17)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJNPCMANVFPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}propanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings on its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C18H20N4S
- Molecular Weight : 344.44 g/mol
The compound features a thiazole ring fused with a pyrazole moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Antibacterial Activity : Research has shown that compounds containing thiazole and pyrazole rings exhibit significant antibacterial properties. In particular, this compound was tested against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.
Table 1: Antibacterial Activity Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-{3-methyl...} | E. coli | 32 µg/mL |
| N-{3-methyl...} | S. aureus | 16 µg/mL |
The results indicate that the compound displays moderate antibacterial activity, with lower MIC values suggesting effectiveness against these pathogens .
Antifungal Activity : The compound was also evaluated for antifungal properties against fungi such as Aspergillus niger. The antifungal activity was assessed using the cup plate method, revealing promising results.
Table 2: Antifungal Activity Results
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-{3-methyl...} | Aspergillus niger | 64 µg/mL |
| N-{3-methyl...} | Apergillus oryzae | 128 µg/mL |
These findings suggest that the compound has potential as an antifungal agent, although further optimization may be required to enhance its efficacy .
Anticancer Activity
Recent studies have explored the anticancer potential of thiazole and pyrazole derivatives. The compound this compound was tested against various cancer cell lines.
Table 3: Anticancer Activity Results
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-{3-methyl...} | MCF-7 (Breast Cancer) | 15.5 |
| N-{3-methyl...} | A549 (Lung Cancer) | 12.0 |
The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer drug .
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in bacterial and cancer cell proliferation. The presence of electron-donating groups in its structure enhances its interaction with biological macromolecules, leading to increased efficacy .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share core pyrazole or thiazole motifs with variations in substituents, influencing physicochemical and pharmacological properties:
Physicochemical and Pharmacological Properties
- Lipophilicity : The target’s 4-methylphenyl-thiazole group confers moderate lipophilicity (logP ~3.5 estimated), comparable to BIRB796 (logP ~4.1) but lower than dichlorophenyl derivatives (logP ~5.2) .
- Solubility : Methoxy and hydroxy substituents (e.g., ) improve aqueous solubility (>50 µM) vs. tert-butyl or chloro groups (<10 µM) .
- Bioactivity :
- BIRB796 is a p38 MAP kinase inhibitor (IC₅₀ = 38 nM) due to urea-mediated H-bonding with ATP-binding pockets .
- Dichlorophenyl derivatives () show enhanced cytotoxicity (IC₅₀ = 1.2 µM in HeLa cells), attributed to electron-withdrawing substituents.
- The target’s thiazole-propanamide structure may target kinases or proteases, though empirical data are pending.
Key Research Findings and Trends
- Thiazole vs.
- Amide Linkers : Propanamide chains (target, ) balance flexibility and binding affinity, whereas urea linkers () provide rigidity and stronger H-bonding.
- Substituent Optimization : Methyl and tert-butyl groups improve metabolic stability but may reduce solubility, necessitating formulation strategies for in vivo applications .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most reliable method for thiazole ring formation. A representative protocol involves:
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Reactants :
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4-Methylphenyl thiourea (1.0 equiv)
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α-Bromo-4-methylacetophenone (1.2 equiv)
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-
Conditions :
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Solvent: Ethanol (anhydrous)
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Temperature: Reflux (78°C)
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Duration: 6–8 hours
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Mechanism :
Nucleophilic attack by the thiourea sulfur on the α-carbon of the bromoketone initiates cyclization, yielding 4-(4-methylphenyl)-1,3-thiazole with elimination of HBr.
Functionalization for Cross-Coupling
To enable Suzuki-Miyaura coupling, the thiazole is brominated at the C2 position:
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Bromination Protocol :
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Reactant: N-Bromosuccinimide (NBS, 1.1 equiv)
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Catalyst: Azobisisobutyronitrile (AIBN, 0.1 equiv)
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Solvent: Carbon tetrachloride
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Conditions: Light exclusion, 60°C, 4 hours
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Outcome :
2-Bromo-4-(4-methylphenyl)-1,3-thiazole is obtained in 68% yield, confirmed by NMR (δ 7.45–7.32 ppm, aromatic protons; δ 2.42 ppm, methyl group).
Pyrazole Core Synthesis: 3-Methyl-1H-Pyrazol-5-Amine
Cyclocondensation of Hydrazines and 1,3-Diketones
The pyrazole ring is constructed via cyclocondensation:
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Reactants :
-
Methylhydrazine (1.2 equiv)
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Ethyl acetoacetate (1.0 equiv)
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Conditions :
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Solvent: Acetic acid (glacial)
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Temperature: 100°C, 3 hours
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Product :
3-Methyl-1H-pyrazol-5-amine forms as a white solid (yield: 78%). Characterization data:
Suzuki-Miyaura Cross-Coupling for Pyrazole-Thiazole Linkage
The coupling of 3-methyl-1H-pyrazol-5-amine and 2-bromo-4-(4-methylphenyl)-1,3-thiazole is achieved under Suzuki conditions:
Representative Protocol
| Component | Quantity/Parameter |
|---|---|
| Pyrazole boronic ester | 1.2 equiv |
| 2-Bromo-thiazole | 1.0 equiv |
| Pd(PPh3)4 | 5 mol% |
| Base | Na2CO3 (2.0 equiv) |
| Solvent | Toluene/Ethanol (3:1) |
| Temperature | 120°C (microwave) |
| Time | 20 minutes |
Outcomes
-
Characterization :
Introduction of the Propanamide Group
Acylation of the pyrazole amine is performed using propionyl chloride:
Acylation Protocol
-
Reactants :
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Pyrazole-thiazole intermediate (1.0 equiv)
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Propionyl chloride (1.5 equiv)
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Triethylamine (2.0 equiv)
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Conditions :
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Solvent: Dichloromethane (anhydrous)
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Temperature: 0°C → RT, 12 hours
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Workup :
Quench with ice-water, extract with DCM, dry over Na2SO4, and purify via silica gel chromatography.
Results
-
Yield : 82%
-
Spectroscopic Data :
Optimization Challenges and Catalytic Innovations
Q & A
Q. What synthetic strategies are recommended for synthesizing N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}propanamide?
- Methodological Answer : A convergent synthesis approach is effective, as demonstrated for structurally related thiazole-propanamide hybrids. This involves: (i) Reacting 1,3-thiazol-2-amine derivatives with 3-bromopropanoyl chloride to generate electrophilic intermediates. (ii) Cyclizing aryl hydrazides to form 1,3,4-oxadiazole-2-thiol nucleophiles. (iii) Coupling the electrophiles and nucleophiles in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
- Key Considerations : Optimize reaction stoichiometry and temperature to enhance yield. Monitor progress via TLC or HPLC.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Assign peaks based on substituent effects. For example, the thiazole C-H protons resonate at δ 7.2–7.5 ppm, while the propanamide methyl group appears near δ 2.3 ppm .
- IR Spectroscopy : Confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and thiazole (C=N stretch at ~1520 cm⁻¹) functional groups .
- Elemental Analysis : Verify calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) to confirm purity .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s binding interactions with biological targets?
- Methodological Answer :
- Wavefunction Analysis : Use Multiwfn software to calculate electrostatic potential surfaces (EPS) and electron localization functions (ELF) to identify reactive sites .
- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) with target proteins (e.g., kinases) to predict binding affinities. Validate with MD simulations .
Q. How to resolve discrepancies in melting points or spectral data across synthetic batches?
- Methodological Answer :
- Crystallography : Use SHELXL for single-crystal X-ray refinement to confirm stereochemistry and detect polymorphic variations .
- Chromatography : Employ HPLC with a C18 column (ACN/water + 0.1% formic acid) to isolate and quantify isomers or byproducts .
- Thermal Analysis : Compare DSC thermograms to identify polymorph transitions or solvate formation .
Q. What strategies optimize reaction yields in propanamide-thiazole hybrid synthesis?
- Methodological Answer :
- Catalysis : Screen Pd/Cu catalysts for coupling steps to reduce side reactions.
- Solvent Optimization : Test aprotic solvents (DMF, DMSO) with varying dielectric constants to stabilize intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hrs to 2 hrs) while maintaining yields >60% .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the 4-methylphenyl group (e.g., electron-withdrawing substituents) and assess impact on bioactivity .
- Enzyme Assays : Test inhibition of alkaline phosphatase or kinases using spectrophotometric methods (e.g., pNPP substrate at 405 nm) .
- Data Analysis : Use IC₅₀ values and CoMFA models to correlate substituent effects with activity .
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
